molecular formula C11H14N2O B3198725 3-[(Cyclopropylamino)methyl]benzamide CAS No. 1016509-30-0

3-[(Cyclopropylamino)methyl]benzamide

Cat. No.: B3198725
CAS No.: 1016509-30-0
M. Wt: 190.24 g/mol
InChI Key: UHOFEWXXDYXBPL-UHFFFAOYSA-N
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Description

3-[(Cyclopropylamino)methyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. The compound’s molecular formula is C11H14N2O, and it has a molecular weight of 190.24 g/mol . Its structure consists of a benzamide core with a cyclopropylamino methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylamino)methyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and a simple procedure .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylamino)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

3-[(Cyclopropylamino)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of specific proteases or kinases, disrupting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyclopropylamino)methyl]benzamide is unique due to its specific structure, which allows for a variety of chemical modifications and potential applications. Its cyclopropylamino methyl group provides distinct chemical properties that differentiate it from other benzamide derivatives and similar compounds.

Properties

IUPAC Name

3-[(cyclopropylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFEWXXDYXBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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